Home > Products > Screening Compounds P88006 > N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine -

N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Catalog Number: EVT-4655467
CAS Number:
Molecular Formula: C15H14F3N5
Molecular Weight: 321.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

While the specific compound is not described, the [, , ]triazolo[4,3-b]pyridazine scaffold features prominently in the provided abstracts. This suggests that N-(3-Phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine likely belongs to this class of heterocyclic compounds. These compounds are known for their diverse biological activities and are actively investigated for various medicinal chemistry applications.

Molecular Structure Analysis

Although the molecular structure of N-(3-Phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is not explicitly discussed, several papers analyze the crystal structures of related [, , ]triazolo[4,3-b]pyridazine derivatives [, , , ]. These analyses often focus on bond lengths, angles, and spatial arrangements of atoms within the molecule.

  • Medicinal Chemistry: Several studies focus on the biological activity of these compounds, particularly as enzyme inhibitors for treating diseases like cancer [, , , , ], diabetes [], and noise phobia [].
  • Materials Science: One study explores the use of a related compound as an insensitive explosive [].
  • Agricultural Chemistry: One study investigates the herbicidal activity of [, , ]triazolo[4,3-b]pyridazin-3(2H)-ones [].

8-(3-(trifluoromethyl)phenyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one derivatives

  • Compound Description: This series of derivatives shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine. These derivatives were designed and synthesized to investigate their bioactivity. Notably, some compounds in this series demonstrated over 80% inhibition of chlorophyll and over 70% growth inhibition of Spirodela polyrhiza at a concentration of 10 µg/ml [, ].

3-nitro[1,2,4]triazolo[4,3-b]1,2,4,5-tetrazin-6-amine (TTNA)

  • Compound Description: TTNA is a potent and insensitive explosive characterized by its fused [, , ]triazolo[4,3-b]1,2,4,5-tetrazine ring system []. It exhibits excellent detonation parameters, including a detonation velocity of 8953 m s−1 [].
  • Relevance: Although TTNA differs significantly in its overall structure from N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine due to the presence of the tetrazine ring, they share a common structural motif: the [, , ]triazolo[4,3-b] ring system. This shared motif underscores a fundamental structural connection between the two compounds.

4-nitro-N-(3-nitro[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazin-6-yl)-1,2,5-oxadiazol-3-amine (TTDNF)

  • Compound Description: Similar to TTNA, TTDNF belongs to a class of energetic materials featuring the fused [, , ]triazolo[4,3-b][1,2,4,5]tetrazine ring system []. TTDNF exhibits high performance as an explosive with a detonation velocity of 9180 m s-1 and low impact sensitivity [].
  • Relevance: While TTDNF, like TTNA, possesses a tetrazine ring absent in N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, the presence of the common [, , ]triazolo[4,3-b] ring system establishes a structural link between them. This shared motif highlights a fundamental structural similarity despite their differences in overall structure and properties.

N-([1,2,4]triazolo[4,3-b][1,2,4,5]tetrazin-6-yl)-3-nitro-1,2,4-oxadiazol-5-amine (TTNOA)

  • Compound Description: TTNOA is another explosive compound with the characteristic [, , ]triazolo[4,3-b][1,2,4,5]tetrazine fused ring system []. It possesses a low melting point and a high onset decomposition temperature, making it a potential candidate as a cast explosive component [].
  • Relevance: Despite the significant structural differences arising from the tetrazine ring in TTNOA, its shared [, , ]triazolo[4,3-b] ring system with N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine signifies a structural connection. This shared motif, present in several energetic materials, emphasizes a fundamental structural relationship even though their overall structures and applications may differ.
  • Compound Description: These derivatives represent a novel class of selective tankyrase (TNKS) inhibitors []. Compound 12, specifically, exhibits low nanomolar potency against TNKS and functions as an NAD+ isostere, as revealed by crystallographic analysis [].
  • Relevance: Both compound 12 and N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine belong to the broader category of [, , ]triazolo[4,3-b]pyridazine derivatives. While their substitution patterns differ, the shared core structure highlights their structural kinship.

4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][1,2,4]triazolo[4,3-d][1,4]diazepin-8-amine derivatives

  • Compound Description: This series of compounds was designed and synthesized as potential bromodomain-containing protein 4 (BRD4) inhibitors []. Compound 15h within this series exhibited potent BRD4-BD1 inhibitory activity with an IC50 value of 0.42 μM and effectively suppressed the proliferation of MV4-11 cells [].

N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulfonamide derivatives

  • Compound Description: These novel derivatives were synthesized and screened for their antimicrobial activity, demonstrating good to moderate potency against various microorganisms [].
  • Relevance: This series, along with N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, exemplifies the diversity achievable within the [, , ]triazolo[4,3-b]pyridazine scaffold. Despite variations in their substituents, the core structure remains a common feature.
  • Compound Description: This group of compounds was investigated for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism []. Compound 10k displayed potent inhibitory activity against both enzymes with IC50 values of 31.87 nM and 24.64 nM for α-glucosidase and α-amylase, respectively [].
  • Relevance: Despite the presence of an additional triazine ring in these derivatives, the shared [, , ]triazolo[4,3-b] moiety with N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine establishes a structural connection. This shared motif highlights the broader relevance of this heterocyclic system in medicinal chemistry for targeting diverse biological targets.

N-methyl-N-[3-(3-methyl-1,2,4-triazolo-[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632)

  • Compound Description: C1632 acts as a small-molecule inhibitor of the RNA-binding protein Lin28 [, , ]. It disrupts the Lin28/let-7 interaction, rescuing let-7 microRNA processing and function in cancer cells []. C1632 also induces the differentiation of mouse embryonic stem cells and reduces tumor-sphere formation, highlighting its potential as a therapeutic agent [].
  • Relevance: C1632 and N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine share the core [, , ]triazolo[4,3-b]pyridazine structure. The presence of a 3-methyl group on the triazolopyridazine core in C1632 and a 3-trifluoromethyl group in N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine signifies a close structural resemblance. Both compounds showcase the potential of this heterocyclic system in drug development.

7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • Compound Description: This compound, alongside C1632, has been investigated for its potential in treating noise phobia in companion animals, particularly dogs [].
  • Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity [, ]. Compound 3 exhibited potent anticonvulsant effects with an ED50 value of 13.6 mg/kg in the maximal electroshock (MES) test []. Compound 19 demonstrated significant anticonvulsant activity in the MES test and exhibited lower neurotoxicity compared to the marketed drug carbamazepine [].

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Relevance: SGX523 shares the core [, , ]triazolo[4,3-b]pyridazine structure with N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine. Both compounds underscore the importance of understanding the metabolic liabilities associated with this heterocyclic system during drug development.

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

    7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

    • Compound Description: Developed as an alternative to Compound 1, Compound 2 aimed to reduce bioactivation by introducing a metabolic soft spot on the naphthyridine ring []. While its primary metabolic transformation occurred on the naphthyridine ring, it still exhibited glutathione conjugation and covalent binding, albeit at a lower level than Compound 1 [].

    Properties

    Product Name

    N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

    IUPAC Name

    N-(3-phenylpropyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

    Molecular Formula

    C15H14F3N5

    Molecular Weight

    321.30 g/mol

    InChI

    InChI=1S/C15H14F3N5/c16-15(17,18)14-21-20-13-9-8-12(22-23(13)14)19-10-4-7-11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H,19,22)

    InChI Key

    PFUPWDHGICRHCT-UHFFFAOYSA-N

    SMILES

    C1=CC=C(C=C1)CCCNC2=NN3C(=NN=C3C(F)(F)F)C=C2

    Canonical SMILES

    C1=CC=C(C=C1)CCCNC2=NN3C(=NN=C3C(F)(F)F)C=C2

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.